Acidity Enhancement by Ortho-Nitro Group
The ortho-nitro substituent dramatically increases the acidity of the carboxylic acid. The target compound has a predicted pKa of 2.04±0.25 . In contrast, the non-nitrated analog 4′-(trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid has a predicted pKa of 4.07 [1]. The 2.03-unit drop shifts the ionization midpoint, meaning the target acid is predominantly ionized at pH 3 whereas the non-nitrated analog remains largely unionized under the same conditions. This directly impacts aqueous solubility, reversed-phase chromatographic retention, and reactivity in acid-catalyzed esterifications.
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 2.04 ± 0.25 (predicted) |
| Comparator Or Baseline | 4′-(Trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid: pKa 4.07 (predicted) |
| Quantified Difference | ΔpKa = −2.03 (target is more acidic by ~100-fold) |
| Conditions | ACD/Labs predicted pKa (strongest acidic); aqueous solution at 25 °C |
Why This Matters
A 100-fold difference in acidity alters extraction recoveries, reactive extraction selectivity, and the pH window for coupling reactions, making the nitro compound preferable when a lower-pH active ester formation is required.
- [1] PhytoBank. 4-[4-(Trifluoromethyl)phenyl]benzoic acid (PHY0173093). https://phytobank.ca/metabolites/PHY0173093 (accessed 2026-04-30). View Source
